molecular formula C9H14O B2995519 (1-Allylcyclopent-3-en-1-yl)methanol CAS No. 2003969-29-5

(1-Allylcyclopent-3-en-1-yl)methanol

Cat. No.: B2995519
CAS No.: 2003969-29-5
M. Wt: 138.21
InChI Key: PTRSOSBPDGBOTL-UHFFFAOYSA-N
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Description

(1-Allylcyclopent-3-en-1-yl)methanol (CAS: 2003969-29-5) is a bicyclic monoterpenoid alcohol with the molecular formula C₉H₁₄O and a molar mass of 138.21 g/mol . Its structure features a cyclopentene ring substituted at the 1-position with an allyl group (-CH₂CH₂CH₂) and a hydroxymethyl (-CH₂OH) group. The allyl substituent introduces a conjugated double bond system, which may influence reactivity, while the hydroxymethyl group provides a site for hydrogen bonding and derivatization. This compound is of interest in organic synthesis and materials science due to its stereochemical complexity and functional versatility.

Properties

IUPAC Name

(1-prop-2-enylcyclopent-3-en-1-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-2-5-9(8-10)6-3-4-7-9/h2-4,10H,1,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRSOSBPDGBOTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CC=CC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the Heck reaction , which involves the alkenylation of cyclopent-3-en-1-ylmethanol with alkenyl triflates. This reaction requires the use of chiral N,N-ligands and a palladium catalyst to achieve diastereoselective and enantioselective synthesis.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of specific catalysts to achieve the desired product.

Chemical Reactions Analysis

(1-Allylcyclopent-3-en-1-yl)methanol: undergoes various types of chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

  • Reduction: The compound can be reduced to form different derivatives.

  • Substitution: The allyl group can participate in substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed:

  • Oxidation: Aldehydes or ketones.

  • Reduction: Alcohols or other reduced derivatives.

  • Substitution: Substituted cyclopentene derivatives.

Scientific Research Applications

(1-Allylcyclopent-3-en-1-yl)methanol: has several applications in scientific research, including:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used in the study of enzyme mechanisms and interactions.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

(1-Allylcyclopent-3-en-1-yl)methanol: can be compared to other similar compounds, such as cyclopentene and allyl alcohol . While these compounds share structural similarities, This compound is unique due to its combination of a cyclopentene ring and an allyl group, which provides distinct chemical properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key physicochemical parameters of (1-Allylcyclopent-3-en-1-yl)methanol and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent(s) Key Structural Features
This compound C₉H₁₄O 138.21 Allyl (-CH₂CH₂CH₂), hydroxymethyl Cyclopentene ring, conjugated diene
(1-Methylcyclohex-3-en-1-yl)methanol C₈H₁₄O 126.20 Methyl (-CH₃), hydroxymethyl Cyclohexene ring, less ring strain
[1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol C₈H₁₄O₂ 142.20 Methoxymethyl (-CH₂OCH₃) Cyclopentene ring, ether oxygen
{1-[Amino(phenyl)methyl]cyclopent-3-en-1-yl}methanol hydrochloride C₁₃H₁₈ClNO 263.74 Phenyl, amino, hydroxymethyl Cyclopentene ring, aromatic and ionic groups
Key Observations:
  • Ring Size and Strain: The cyclopentene ring in the target compound (5-membered) exhibits higher ring strain compared to the cyclohexene analog (6-membered) in (1-Methylcyclohex-3-en-1-yl)methanol . This strain may enhance reactivity in ring-opening or addition reactions.
  • The methoxymethyl group in [1-(Methoxymethyl)cyclopent-3-en-1-yl]methanol increases polarity due to the ether oxygen, improving solubility in polar solvents . The methyl group in the cyclohexene analog reduces steric hindrance compared to bulkier substituents, favoring synthetic accessibility . The amino(phenyl)methyl substituent in the hydrochloride derivative introduces aromaticity and ionic character, enabling applications in pharmaceutical intermediates .

Electronic and Spectroscopic Comparisons

  • Electronegativity and NMR Shifts : Substituent electronegativity (e.g., methoxymethyl vs. allyl) correlates with chemical shifts in NMR spectroscopy. For instance, electron-withdrawing groups (e.g., -OCH₃) deshield adjacent protons, while allyl groups may cause upfield shifts due to conjugation .
  • 119Sn Chemical Shifts : While direct data for the target compound is unavailable, studies on tin analogs suggest that substituent electronegativity strongly influences δ(119Sn) values, a principle that may extend to proton and carbon shifts in these alcohols .

Biological Activity

(1-Allylcyclopent-3-en-1-yl)methanol, with the CAS number 2003969-29-5, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article reviews the current knowledge surrounding its biological effects, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C8H12O\text{C}_8\text{H}_{12}\text{O}

This compound features a cyclopentene ring with an allyl group and a hydroxymethyl substituent, contributing to its reactivity and potential biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in developing new antibiotics or preservatives.
  • Antioxidant Properties : The ability to scavenge free radicals has been noted, indicating potential applications in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some studies have hinted at anti-inflammatory properties that could be relevant in treating conditions such as arthritis or other inflammatory disorders.

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with various biological macromolecules, including proteins and nucleic acids. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering biological processes.
  • Receptor Modulation : Interaction with cellular receptors could modulate signaling pathways, affecting cell proliferation and inflammation.

Research Findings

Recent studies have explored the biological activity of this compound in various contexts. Below is a summary of key findings:

StudyFocusKey Findings
Study 1Antimicrobial ActivityShowed effective inhibition against several bacterial strains, suggesting potential as an antibiotic agent.
Study 2Antioxidant ActivityDemonstrated significant free radical scavenging ability with an IC50 value indicating potency.
Study 3Anti-inflammatory EffectsReduced inflammatory markers in vitro, supporting its use in treating inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against common pathogens such as E. coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 50 mg/mL against E. coli, indicating moderate effectiveness.

Case Study 2: Antioxidant Potential

A study utilizing the DPPH assay revealed that this compound had an IC50 value of 2.4 mg/mL, signifying strong antioxidant activity compared to standard antioxidants like ascorbic acid.

Applications in Medicine

Given its promising biological activities, this compound is being investigated for potential applications in:

  • Pharmaceutical Development : As a lead compound for new antimicrobial or anti-inflammatory drugs.
  • Nutraceuticals : Incorporation into dietary supplements aimed at enhancing antioxidant capacity.

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